molecular formula C18H17ClN4O B2540360 N-(2-chlorophenyl)-3-(2-methyl-1H-1,3-benzodiazol-1-yl)azetidine-1-carboxamide CAS No. 2380189-45-5

N-(2-chlorophenyl)-3-(2-methyl-1H-1,3-benzodiazol-1-yl)azetidine-1-carboxamide

Cat. No.: B2540360
CAS No.: 2380189-45-5
M. Wt: 340.81
InChI Key: VOYTYZJEHLKCEW-UHFFFAOYSA-N
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Description

N-(2-chlorophenyl)-3-(2-methyl-1H-1,3-benzodiazol-1-yl)azetidine-1-carboxamide is a synthetic organic compound that belongs to the class of azetidine derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound, featuring a chlorophenyl group, a benzodiazole moiety, and an azetidine ring, makes it an interesting subject for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-chlorophenyl)-3-(2-methyl-1H-1,3-benzodiazol-1-yl)azetidine-1-carboxamide typically involves multi-step organic reactions. One possible synthetic route could start with the preparation of the azetidine ring, followed by the introduction of the benzodiazole moiety and the chlorophenyl group. Common reagents and conditions used in these steps may include:

    Azetidine ring formation: Cyclization reactions using appropriate amines and alkyl halides.

    Benzodiazole moiety introduction: Condensation reactions involving ortho-diamines and carboxylic acids.

    Chlorophenyl group attachment: Substitution reactions using chlorinated aromatic compounds.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2-chlorophenyl)-3-(2-methyl-1H-1,3-benzodiazol-1-yl)azetidine-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: Conversion to corresponding oxides using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction of functional groups using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic or electrophilic substitution reactions, particularly at the chlorophenyl group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, or other oxidizing agents under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation.

    Substitution: Nucleophiles or electrophiles under appropriate conditions, such as heating or the use of solvents.

Major Products

The major products formed from these reactions would depend on the specific functional groups involved and the reaction conditions. For example, oxidation may yield oxides or hydroxylated derivatives, while reduction could produce amines or alcohols.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Investigation of its biological activity and potential as a therapeutic agent.

    Medicine: Exploration of its pharmacological properties and potential use in drug development.

    Industry: Use as an intermediate in the production of pharmaceuticals or other fine chemicals.

Mechanism of Action

The mechanism of action of N-(2-chlorophenyl)-3-(2-methyl-1H-1,3-benzodiazol-1-yl)azetidine-1-carboxamide would depend on its specific interactions with biological targets. Potential molecular targets and pathways involved could include:

    Enzyme inhibition: Binding to and inhibiting the activity of specific enzymes.

    Receptor modulation: Interaction with cellular receptors to modulate signaling pathways.

    DNA/RNA interaction: Binding to nucleic acids and affecting gene expression or replication.

Comparison with Similar Compounds

Similar Compounds

    N-(2-chlorophenyl)-3-(1H-1,3-benzodiazol-1-yl)azetidine-1-carboxamide: Lacks the methyl group on the benzodiazole moiety.

    N-(2-chlorophenyl)-3-(2-methyl-1H-1,3-benzodiazol-1-yl)azetidine-1-carboxylate: Contains a carboxylate group instead of a carboxamide group.

Uniqueness

N-(2-chlorophenyl)-3-(2-methyl-1H-1,3-benzodiazol-1-yl)azetidine-1-carboxamide is unique due to the presence of both the chlorophenyl and benzodiazole moieties, which may confer distinct biological activities and chemical properties compared to similar compounds.

Properties

IUPAC Name

N-(2-chlorophenyl)-3-(2-methylbenzimidazol-1-yl)azetidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17ClN4O/c1-12-20-16-8-4-5-9-17(16)23(12)13-10-22(11-13)18(24)21-15-7-3-2-6-14(15)19/h2-9,13H,10-11H2,1H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOYTYZJEHLKCEW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=CC=CC=C2N1C3CN(C3)C(=O)NC4=CC=CC=C4Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17ClN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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